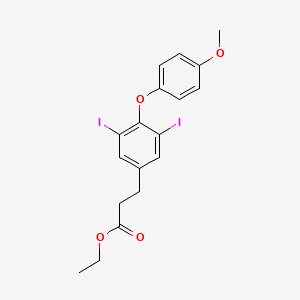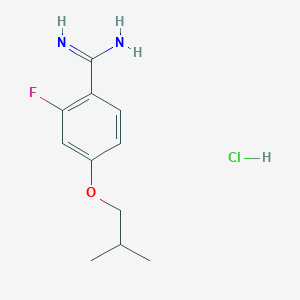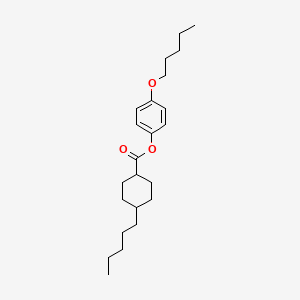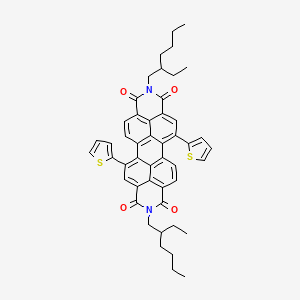
(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is notable for its chiral centers and its application in asymmetric synthesis, particularly in catalytic processes. The compound’s structure includes both phosphanyl and sulfinamide functional groups, which contribute to its reactivity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Phosphanyl Groups: The initial step often involves the preparation of the phosphanyl groups. This can be achieved through the reaction of chlorophosphines with appropriate phenyl derivatives under inert conditions to prevent oxidation.
Introduction of the Sulfinamide Group: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine. This step requires careful control of temperature and pH to ensure the desired stereochemistry.
Coupling Reactions: The final step involves coupling the phosphanyl and sulfinamide intermediates. This is typically done using a palladium-catalyzed cross-coupling reaction, which requires precise control of reaction conditions such as temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography would be optimized for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl groups, forming phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the phosphanyl or sulfinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Amines and secondary phosphines.
Substitution: Various substituted phosphines and sulfinamides.
科学研究应用
Chemistry
The compound is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce chirality makes it valuable in the production of pharmaceuticals and fine chemicals.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine
The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure drugs.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials, where precise control over molecular structure is required.
作用机制
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The phosphanyl groups act as ligands, binding to metal atoms and facilitating various chemical transformations. The sulfinamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the overall reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the dicyclohexylphosphanyl group.
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Uniqueness
The presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups in ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering higher selectivity and efficiency compared to similar compounds.
属性
分子式 |
C36H49NOP2S |
|---|---|
分子量 |
605.8 g/mol |
IUPAC 名称 |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41?/m1/s1 |
InChI 键 |
NSZNZJQIBJWIOZ-MPDQCYFASA-N |
手性 SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
规范 SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B12083430.png)



![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)




